molecular formula C33H38N9NaO12S2 B1260346 Piperacillin-tazobactam

Piperacillin-tazobactam

カタログ番号 B1260346
分子量: 839.8 g/mol
InChIキー: TUPFOYXHAYOHIB-WZGOVNIISA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperacillin is an extended-spectrum ureidopenicillin which, when combined with the beta-lactamase inhibitor tazobactam, is used to treat moderate-to-severe infectious due to susceptible organisms including lactamase producing penicillin-resistant bacteria. Piperacillin-tazobactam has been linked with idiosyncratic liver injury, but only rarely and as isolated case reports.

科学的研究の応用

Piperacillin-Tazobactam in Critical Care

  • Prolonged Infusion Effectiveness : A systematic review and meta-analysis found that prolonged infusion of this compound is associated with reduced mortality and improved clinical cure rates in critically ill patients (Rhodes et al., 2017).

Pharmacokinetics and Drug Monitoring

  • Intensive Care Pharmacokinetics : A review of population pharmacokinetic analyses in intensive care units highlighted the variability in treatment response due to pathophysiological changes in critically ill patients. It underscored the importance of understanding these changes for effective this compound administration (El-Haffaf et al., 2021).
  • Assay for Quantification : A study developed a rapid LC-MS/MS assay for quantifying piperacillin and tazobactam in human plasma, highlighting its application for clinical pharmacokinetic studies and therapeutic drug monitoring (Popowicz et al., 2018).

Antibiotic Combinations and Resistance

  • MRSA Treatment Potential : Research into meropenem/piperacillin/tazobactam combinations suggests potential for treating MRSA infections with established β-lactams, indicating a novel synergistic mechanism against MRSA (Bush, 2015).

Use in Specific Patient Populations

  • Pediatric Applications : An antimicrobial stewardship review at a pediatric hospital assessed the use of this compound, emphasizing the need for careful monitoring and potential cost savings (Janowski et al., 2016).
  • Febrile Neutropenia in Hematology : A study evaluated pharmacokinetic/pharmacodynamic outcomes with this compound dosing in hematological malignancy patients, highlighting the challenges in achieving therapeutic targets (Weber et al., 2019).

特性

分子式

C33H38N9NaO12S2

分子量

839.8 g/mol

IUPAC名

sodium;(2S,5R,6R)-6-[[(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H27N5O7S.C10H12N4O5S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17);/q;;+1/p-1/t13-,14+,15-,20+;7-,8+,10+;/m01./s1

InChIキー

TUPFOYXHAYOHIB-WZGOVNIISA-M

異性体SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+]

正規SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+]

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperacillin-tazobactam
Reactant of Route 2
Reactant of Route 2
Piperacillin-tazobactam
Reactant of Route 3
Piperacillin-tazobactam
Reactant of Route 4
Piperacillin-tazobactam
Reactant of Route 5
Piperacillin-tazobactam
Reactant of Route 6
Reactant of Route 6
Piperacillin-tazobactam

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。